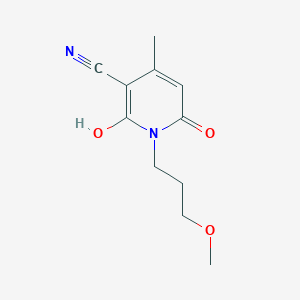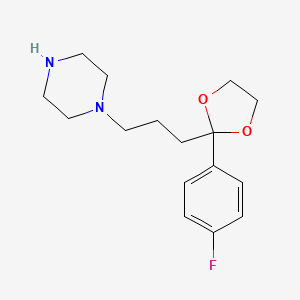
1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine
Übersicht
Beschreibung
1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine typically involves the reaction of 4-fluorophenylpiperazine with a suitable dioxolane derivative. One common method includes the use of 4-fluorophenylpiperazine and 2-chloro-1,3-dioxolane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the dioxolane ring can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl-piperazine core but lacks the dioxolane ring.
1-(3-(2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine: Similar structure with a chlorine atom instead of fluorine.
1-(3-(2-(4-Methylphenyl)-1,3-dioxolan-2-yl)propyl)piperazine: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine is unique due to the presence of both the fluorophenyl and dioxolane moieties, which can confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the dioxolane ring can provide additional sites for chemical modification .
Eigenschaften
IUPAC Name |
1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c17-15-4-2-14(3-5-15)16(20-12-13-21-16)6-1-9-19-10-7-18-8-11-19/h2-5,18H,1,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZDOTGIRWIQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2(OCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382442 | |
| Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55846-41-8 | |
| Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)
![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)
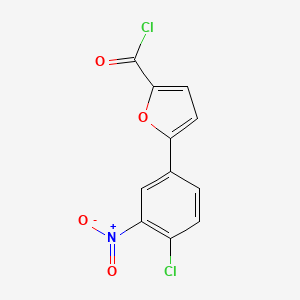
![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)
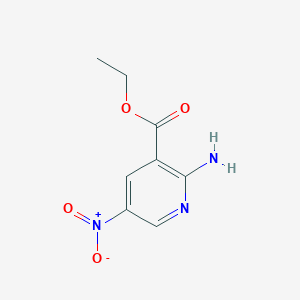
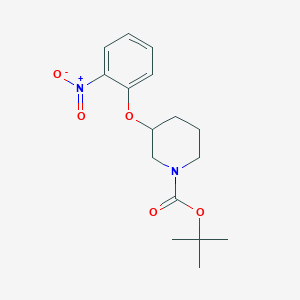
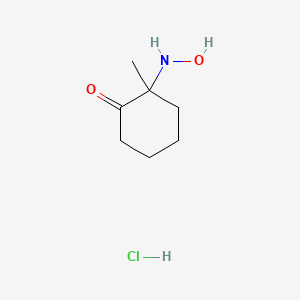
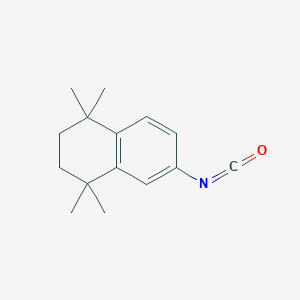
![5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1607974.png)
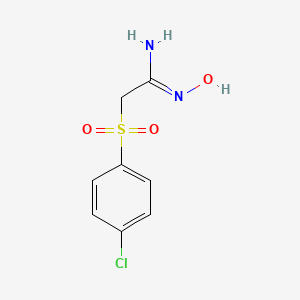
![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/new.no-structure.jpg)
